N-(3-Acetylpyrazin-2-yl)acetamide
Description
N-(3-Acetylpyrazin-2-yl)acetamide is a pyrazine-derived acetamide compound characterized by a pyrazine ring substituted with an acetyl group at position 3 and an acetamide moiety at position 2. Pyrazine derivatives are known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-(3-acetylpyrazin-2-yl)acetamide |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)7-8(11-6(2)13)10-4-3-9-7/h3-4H,1-2H3,(H,10,11,13) |
InChI Key |
BEAKNHQCPUEZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CN=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylpyrazin-2-yl)acetamide typically involves the reaction of 3-acetylpyrazine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylpyrazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-Acetylpyrazin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Acetylpyrazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related acetamide derivatives, emphasizing substituent effects, biological activities, and pharmacological profiles.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Position and Electronic Effects: Meta-substitution (e.g., 3,5-dimethylphenyl in trichloro-acetamides) influences crystal packing and electronic properties, which may affect solubility and binding . Electron-withdrawing groups (e.g., nitro, chloro) enhance enzyme inhibition by modulating electron density .
- Heterocyclic Cores: Pyrazine, pyridazine, and benzothiazole moieties confer target specificity. For example, pyridazinone derivatives (e.g., FPR2 agonists) exhibit receptor selectivity due to their rigid heterocyclic frameworks .
Pharmacological Activities
Enzyme Inhibition:
- MAO-A/B Inhibitors: Pyrazoloquinoxaline acetamides show high MAO-A selectivity (IC₅₀ = 0.028 mM), attributed to the acetyloxy group enhancing hydrophobic interactions . In contrast, benzothiazole-linked acetamides inhibit MAO-B and BChE, relevant for neurodegenerative diseases .
- Cholinesterase Inhibitors: Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) inhibit AChE/BChE via dual hydrogen bonding and π-π stacking .
Antimicrobial Activity:
- Benzothiazole sulfonyl derivatives (e.g., compound 47 , 48 ) exhibit broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with EC₅₀ values < 10 µg/mL .
Receptor Agonism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
